(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, a methoxypropyl group, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-containing aldehyde.
Addition of the Methoxypropyl Group: This step involves the alkylation of the intermediate compound with a methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(methyl)phenyl]pyrrolidine-2,3-dione
- (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(ethyl)phenyl]pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO5/c1-14(2)15-7-9-16(10-8-15)19-18(20(24)17-6-4-13-28-17)21(25)22(26)23(19)11-5-12-27-3/h4,6-10,13-14,19,25H,5,11-12H2,1-3H3 |
InChI Key |
XKGXKPKSNMFXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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